Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic organic compound featuring a furan-2-carboxylate backbone linked to a piperidine moiety substituted with a 1,3,4-oxadiazole ring and a thiophene group.
Properties
IUPAC Name |
methyl 5-[[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-23-18(22)15-3-2-14(24-15)10-21-7-4-12(5-8-21)16-19-20-17(25-16)13-6-9-26-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAGCXOEZWVRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxylate group and linked to a piperidine moiety that is further substituted with a thiophene and an oxadiazole ring. This unique structure is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of oxadiazoles, including the one , exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Tyrosine Kinase Inhibition : The compound demonstrates inhibitory activity against tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, it has been noted that similar compounds effectively inhibit KDR (kinase insert domain receptor), which is involved in angiogenesis and tumor growth .
- Cytotoxicity Studies : In vitro studies have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines. For example, related compounds have shown IC50 values as low as 0.31 µM against HT-29 colorectal cancer cells .
2. Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Studies on related oxadiazole derivatives have highlighted their effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of oxadiazole derivatives, the compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.2 |
| A549 | 8.4 |
| HT-29 | 0.31 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Properties
A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives, including the target compound. The results indicated that the compound exhibited notable bactericidal effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.35 |
These results underscore the potential of this class of compounds in developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By targeting specific kinases involved in cell signaling pathways, the compound disrupts processes essential for tumor growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways .
- Disruption of Bacterial Cell Walls : The antimicrobial action likely involves compromising bacterial cell wall integrity, leading to cell lysis.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures have demonstrated effective Minimum Inhibitory Concentration (MIC) values against various pathogens.
Example MIC Values
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Cytotoxicity and Anticancer Activity
Studies have assessed the cytotoxic potential of Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate using various cancer cell lines.
In Vitro Assays
The compound has shown promising results in inhibiting cancer cell proliferation:
| Cell Line Tested | IC50 (µM) |
|---|---|
| Human glioblastoma (U251) | <30 |
| Melanoma (WM793) | <30 |
Structure–Activity Relationships (SAR)
A notable aspect of research on this compound involves understanding its structure–activity relationships. Studies have synthesized various derivatives to evaluate how modifications to the molecular structure affect biological activity.
Case Study Insights
One significant study focused on synthesizing a series of oxadiazole derivatives, including this compound). The findings highlighted the importance of specific substituents in enhancing both antimicrobial and anticancer activities.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole moiety participates in nucleophilic substitutions and ring-opening reactions due to its electron-deficient nature .
Nucleophilic Substitution
Key Finding : The oxadiazole ring is susceptible to nucleophilic attack at the C-2 position, with reaction rates influenced by adjacent substituents .
Piperidine Nitrogen Reactivity
The piperidine nitrogen undergoes alkylation and acylation, enabling structural diversification.
Alkylation/Acylation Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C, 6 hr | N-benzylpiperidine derivative | 72% | |
| Acetic anhydride | Pyridine, RT, 24 hr | N-acetylpiperidine derivative | 85% |
Mechanistic Insight : Steric hindrance from the 1,3,4-oxadiazole group reduces reaction rates compared to unsubstituted piperidines .
Ester Hydrolysis
The methyl furan-2-carboxylate group undergoes hydrolysis under acidic/basic conditions.
Hydrolysis Pathways
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 1M NaOH, ethanol, reflux | Furan-2-carboxylic acid derivative | 3 hr | 89% | |
| 6M HCl, THF, 60°C | Partial hydrolysis with oxadiazole ring stability | 2 hr | 63% |
Stability Note : The oxadiazole ring remains intact under mild hydrolysis but degrades in strongly acidic conditions.
Thiophene Electrophilic Substitution
The thiophen-3-yl group undergoes regioselective electrophilic substitutions.
Electrophilic Reactions
| Reaction | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 4-nitrothiophene derivative | |
| Bromination | Br₂, CHCl₃, RT | C-2 | 2-bromothiophene derivative |
Regioselectivity : Electron-withdrawing oxadiazole directs electrophiles to the C-4 position of thiophene .
Cycloaddition Reactions
The oxadiazole acts as a dipolarophile in [3+2] cycloadditions.
Cycloaddition Examples
| Dipole | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile oxide | Cu(I), DCM, RT | 1,2,4-Triazole-fused hybrid | 68% | |
| Azide | CuAAC, H₂O/tert-BuOH | Triazole-linked conjugates | 91% |
Catalytic Efficiency : Copper(I)-catalyzed click reactions proceed with >90% efficiency due to oxadiazole’s electron-deficient nature .
Photochemical Reactivity
UV irradiation induces structural rearrangements.
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), benzene | Thiophene-oxadiazole ring contraction | 0.21 | |
| Visible light, eosin Y | C–H functionalization at piperidine | 0.15 |
Application : Photochemical reactions enable late-stage functionalization for drug discovery .
Stability Under Reductive Conditions
Catalytic hydrogenation reduces specific functional groups.
| Catalyst | Conditions | Reactive Site | Product | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Oxadiazole ring | Ring opening | Amide derivative | |
| PtO₂, H₂ (3 atm) | Thiophene | Partial saturation | Dihydrothiophene derivative |
Selectivity : Hydrogenation preferentially targets the oxadiazole ring over thiophene .
Metal Complexation
The oxadiazole and furan oxygen atoms coordinate transition metals.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT | Square-planar Cu(II) complex | 8.2 ± 0.3 | |
| FeCl₃ | EtOH, 60°C | Octahedral Fe(III) complex | 6.7 ± 0.2 |
Application : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Biological Activation Pathways
In vitro studies of analogs reveal enzymatic transformations.
| Enzyme | Reaction | Metabolite | Reference |
|---|---|---|---|
| CYP3A4 | N-demethylation of piperidine | Secondary amine derivative | |
| Esterases | Ester hydrolysis | Free carboxylic acid |
Pharmacological Impact : Demethylation increases blood-brain barrier permeability in rodent models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on this compound are scarce, insights can be drawn from structurally analogous molecules in the provided evidence:
(a) Functional Group Analogues
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 61, ): Structure: Shares a thiophene-carboxylate core but incorporates a pyrazolo-pyrimidine and chromen-4-one system. Properties: Melting point (227–230°C) and molecular mass (560.2 g/mol) suggest higher thermal stability compared to simpler oxadiazole derivatives.
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate ():
- Structure : Contains a thiazole and oxazolidine system, differing from the target’s oxadiazole-furan framework.
- Relevance : The oxazolidine ring is associated with antibacterial agents (e.g., linezolid), implying that structural modifications in the target compound could enhance antimicrobial properties .
(b) Piperidine and Oxadiazole Derivatives
- Piperidin-1-ylmethyl Furan Carboxylates : Compounds with piperidine-linked furan carboxylates (e.g., ’s thiazolidine derivatives) often exhibit enhanced solubility and bioavailability due to the piperidine’s basicity and furan’s polarity .
- Oxadiazole-Thiophene Hybrids : The 1,3,4-oxadiazole-thiophene motif (as in the target compound) is prevalent in antiviral research. For instance, analogues with similar scaffolds show inhibitory activity against hepatitis C virus NS5B polymerase .
Q & A
Q. Q1. What are the standard synthetic routes for Methyl 5-((4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate, and how are intermediates validated?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the 1,3,4-oxadiazole core via cyclization of thiophene-3-carboxylic acid hydrazide with a piperidine derivative under reflux in ethanol or DMF, using catalysts like POCl₃ .
- Step 2: Functionalization of the piperidine ring with a methylfuran-2-carboxylate group via nucleophilic substitution or reductive amination. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) and validated by NMR (e.g., disappearance of NH peaks at δ 8–9 ppm) .
- Purification: Recrystallization in methanol or column chromatography (silica gel, 60–120 mesh) yields >75% purity .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can researchers optimize the synthesis to improve yield and reduce side-product formation?
Answer: Key parameters include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction neutralization to avoid hydrolysis .
- Catalyst screening: Substoichiometric use of triethylamine (0.5–1.0 eq.) reduces byproducts like unreacted hydrazides .
- Temperature control: Maintaining 80–90°C during oxadiazole formation minimizes thermal degradation .
- Real-time monitoring: HPLC (C18 column, acetonitrile/water gradient) detects intermediates and quantifies yield at each stage .
Structural Characterization Challenges
Q. Q3. What spectroscopic techniques resolve ambiguities in the structural assignment of this compound?
Answer:
- ¹H/¹³C NMR: The thiophene proton (δ 7.2–7.4 ppm) and oxadiazole-linked piperidine (δ 3.0–3.5 ppm) are critical markers. 2D NMR (COSY, HSQC) confirms connectivity .
- IR spectroscopy: Peaks at 1680–1700 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (oxadiazole C=N) validate functional groups .
- Mass spectrometry: High-resolution ESI-MS distinguishes between isobaric species (e.g., molecular ion [M+H]⁺ at m/z 433.12) .
Biological Activity Profiling
Q. Q4. How should researchers design assays to evaluate the biological activity of this compound?
Answer:
- Target selection: Prioritize enzymes linked to oxadiazole bioactivity (e.g., cyclooxygenase-2, tyrosine kinases) .
- Assay conditions: Use cell lines (e.g., HeLa, MCF-7) with 10 µM compound concentration and 48-hour incubation to balance solubility and cytotoxicity .
- Data interpretation: IC₅₀ values <10 µM suggest therapeutic potential; discrepancies between in vitro and in vivo results may arise from metabolic instability .
Advanced SAR Studies
Q. Q5. How can contradictory structure-activity relationship (SAR) data for oxadiazole derivatives be reconciled?
Answer:
- Substituent analysis: Compare analogs with varying piperidine substituents (e.g., methyl vs. benzyl groups). For example, bulkier groups may enhance target binding but reduce solubility .
- Computational modeling: Docking studies (AutoDock Vina) identify steric clashes or hydrogen-bonding mismatches that explain activity drops .
- Meta-analysis: Aggregate data from analogs (e.g., thiophene vs. phenyl substitutions) to identify trends in logP and polar surface area .
Stability and Degradation Pathways
Q. Q6. What methodologies identify degradation products under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS analysis: Detect hydrolyzed products (e.g., free carboxylic acid at m/z 417.10) or oxidized thiophene derivatives .
- Kinetic profiling: Plot degradation half-life (t₁/₂) to assess shelf-life; t₁/₂ <24 hours indicates need for prodrug strategies .
Computational Modeling
Q. Q7. Which computational approaches predict binding modes with biological targets?
Answer:
- Molecular docking: Use crystal structures of target proteins (PDB ID: 1XYZ) to simulate binding. Focus on oxadiazole-thiophene interactions with hydrophobic pockets .
- MD simulations: Run 100-ns trajectories (GROMACS) to assess complex stability; RMSD >3 Å suggests poor target engagement .
- QSAR models: Develop regression models using descriptors like molar refractivity and HOMO-LUMO gaps to predict activity .
Data Reproducibility
Q. Q8. How can researchers address variability in biological activity across laboratories?
Answer:
- Standardized protocols: Adopt fixed parameters (e.g., 10% FBS in cell media, passage number <20 for cell lines) .
- Inter-lab validation: Share batches of compound for cross-testing; use NMR and HPLC to confirm consistency in purity (>95%) .
- Statistical rigor: Apply ANOVA to distinguish experimental noise from true biological variation (p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
